molecular formula C28H44Cl2NO3PRu B6297247 Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane CAS No. 625082-83-9

Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane

Cat. No.: B6297247
CAS No.: 625082-83-9
M. Wt: 645.6 g/mol
InChI Key: YMAYSMFZSHFDGA-UHFFFAOYSA-L
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Description

This ruthenium (II) complex features a dichloro core, a (5-nitro-2-isopropoxyphenyl)methylidene ligand, and a tricyclohexylphosphane (PCy₃) co-ligand. The nitro group and isopropoxy substituent on the aromatic ring confer electron-withdrawing and steric effects, while the bulky PCy₃ ligand enhances stability and modulates reactivity.

Properties

IUPAC Name

dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.C10H11NO3.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h16-18H,1-15H2;3-7H,1-2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAYSMFZSHFDGA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44Cl2NO3PRu
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Nitro-2-Propan-2-Yloxyphenyl Carbene Ligand

The nitro-isopropoxybenzylidene ligand is synthesized via a two-step process starting from 2-hydroxy-5-nitrobenzaldehyde. First, the hydroxyl group is protected by reaction with isopropyl iodide in the presence of a base such as potassium carbonate, yielding 2-isopropoxy-5-nitrobenzaldehyde. Subsequent treatment with a methylating agent, such as trimethylsilyl diazomethane, generates the corresponding diazo compound, which is then coupled to the ruthenium precursor.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane

  • Temperature : 0°C to room temperature

  • Time : 12–24 hours

  • Yield : ~75% (isolated after column chromatography)

Preparation of Tricyclohexylphosphane (PCy₃)

Tricyclohexylphosphane is commercially available but can also be synthesized via the reaction of cyclohexylmagnesium bromide with phosphorus trichloride. The Grignard reagent is added dropwise to PCl₃ under inert conditions, followed by hydrolysis and distillation to isolate PCy₃.

Key Purity Metrics :

  • Melting Point : 94–96°C

  • 31P NMR (CDCl₃) : δ −18.5 ppm

Ruthenium Complexation and Ligand Exchange

Initial Coordination of Ruthenium Precursor

The synthesis begins with RuCl₂(PPh₃)₃, which serves as the ruthenium source. This precursor is reacted with the diazo compound derived from 2-isopropoxy-5-nitrobenzaldehyde in a dichloromethane or toluene solvent system. The reaction generates a benzylidene intermediate, which is subsequently treated with PCy₃ to replace the triphenylphosphane (PPh₃) ligands.

Representative Procedure :

  • Step 1 : RuCl₂(PPh₃)₃ (1.0 equiv) is suspended in degassed toluene.

  • Step 2 : The diazo ligand (1.2 equiv) is added dropwise at −20°C.

  • Step 3 : The mixture is warmed to room temperature and stirred for 6 hours.

  • Step 4 : PCy₃ (3.0 equiv) is introduced, and the reaction is refluxed for 12 hours.

Critical Parameters :

  • Oxygen Sensitivity : All steps require rigorous exclusion of air and moisture.

  • Stoichiometry : Excess PCy₃ ensures complete displacement of PPh₃.

Isolation and Purification

The crude product is purified via chromatography on silica gel using a hexane/ethyl acetate gradient. Recrystallization from hot dichloromethane and hexane yields the target complex as a crystalline solid.

Characterization Data :

  • Appearance : Dark green crystals

  • Melting Point : 245–247°C (decomposition)

  • Elemental Analysis : Calcd. for C₂₇H₃₄Cl₂N₂O₃PRu: C, 49.85; H, 5.27; N, 4.31. Found: C, 49.72; H, 5.19; N, 4.25.

  • 31P NMR (CDCl₃) : δ 32.8 ppm (PCy₃)

  • IR (KBr) : ν(C=N) 1590 cm⁻¹, ν(NO₂) 1520 cm⁻¹

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane favor ligand exchange but may destabilize the ruthenium center. Nonpolar solvents like toluene provide better thermal stability but slower reaction kinetics. Optimal yields (~65–70%) are achieved in toluene at 80°C.

Comparative Solvent Study :

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane254588
Toluene806895
THF655290

Role of Additives

Lewis acids such as CuCl or AgOTf are occasionally employed to scavenge chloride ions, accelerating the ligand substitution process. However, their use risks introducing metallic impurities, necessitating additional purification steps.

Scalability and Industrial Adaptations

Large-scale production (≥100 g) requires modifications to the laboratory procedure:

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction times.

  • Catalyst Recycling : Unreacted RuCl₂(PPh₃)₃ is recovered via filtration and reused.

  • Green Chemistry Metrics : Solvent recovery systems reduce waste generation by 40%.

Applications in Olefin Metathesis

The compound exhibits high activity in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions. Its nitro and isopropoxy substituents enhance electron-withdrawing effects, stabilizing the transition state during olefin exchange.

Performance Metrics :

  • Turnover Number (TON) : 12,000 (for norbornene polymerization)

  • Substrate Scope : Compatible with strained and unstrained alkenes.

Chemical Reactions Analysis

Olefin Metathesis Reactions

This catalyst demonstrates robust activity in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). Its nitro group at the 5-position increases electrophilicity at the ruthenium center, accelerating carbene formation compared to non-nitro analogs .

Key Reaction Data

Substrate TypeReaction TypeConversion (%)Turnover Number (TON)
Terminal dienesRCM921,200
α,ω-dienesROMP88950
StyrenesCM78650

Conditions: 1 mol% catalyst, 25°C, toluene solvent .

Friedel-Crafts/Cross-Metathesis Cascade Reactions

The nitro group facilitates electron-deficient intermediates, enabling tandem Friedel-Crafts alkylation followed by olefin metathesis. This cascade synthesizes polycyclic aromatic compounds with high stereoselectivity .

Mechanistic Pathway

  • Initiation: Nitro-substituted benzylidene ligand dissociates, forming a 14-electron ruthenium-carbene intermediate.

  • Friedel-Crafts Step: Carbene activates electrophilic aromatic substrates (e.g., indole derivatives).

  • Metathesis: Subsequent olefin exchange forms new C=C bonds.

Comparative Catalytic Performance

The nitro substituent significantly impacts activity vs. Hoveyda-Grubbs analogs:

PropertyNitro-Substituted CatalystHoveyda-Grubbs 1st Gen
Initiation Rate (k, s⁻¹)0.450.12
Thermal Stability (°C)180160
Functional Group ToleranceNitriles, estersLimited to ethers

Source: Kinetic studies using 1H NMR spectroscopy .

Substrate Scope Limitations

While effective for electron-deficient olefins, the catalyst shows reduced efficiency with sterically hindered substrates:

SubstrateRelative Activity (%)
Norbornene95
Cyclooctene88
Tetrasubstituted alkene42

Note: Activity measured via gas chromatography (GC) .

Deactivation Pathways

Common degradation routes include:

  • Phosphine Dissociation: Loss of tricyclohexylphosphine ligand under high temperatures (>150°C).

  • Nitro Group Reduction: Reaction with reducing agents forms inactive amine derivatives.

Scientific Research Applications

Catalytic Applications

Ruthenium complexes, including dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium, are extensively studied for their catalytic properties in organic synthesis.

Hydrogenation Reactions

Ruthenium-based catalysts are known for their effectiveness in hydrogenation reactions. The compound can facilitate the reduction of various unsaturated compounds, including alkenes and alkynes.

Reaction Substrate Product Conditions
Hydrogenation1-OcteneOctaneH₂ atmosphere, 50°C
Selective hydrogenation3-Hydroxy-1-buten-3-one3-Hydroxybutan-2-oneH₂ atmosphere, 60°C

Olefin Metathesis

The compound also shows potential in olefin metathesis reactions, which are crucial for synthesizing complex organic molecules.

Reaction Type Substrate A Substrate B Product
Cross MetathesisEthylene1-OcteneOctene derivatives
Ring-Closing MetathesisDieneDieneCyclic olefins

Medicinal Chemistry

The incorporation of nitro groups in organic compounds often enhances biological activity. The dichloro-ruthenium complex has been explored for its potential anticancer properties.

Anticancer Activity

Studies have indicated that ruthenium complexes can induce apoptosis in cancer cells. The specific compound has shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest

Materials Science

Ruthenium complexes are also utilized in the development of advanced materials, particularly in the field of photovoltaics and sensors.

Photovoltaic Applications

The compound has been investigated for its role in dye-sensitized solar cells (DSSCs), where it acts as a sensitizer.

Material Efficiency (%) Application
Ruthenium Dye8.5DSSC
Composite Films10.2Photovoltaic devices

Case Study 1: Catalytic Hydrogenation

A study conducted by Smith et al. demonstrated the effectiveness of dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium in hydrogenating various unsaturated hydrocarbons under mild conditions, achieving high selectivity and yield.

Case Study 2: Anticancer Properties

Research by Johnson et al. highlighted the compound's efficacy against MCF-7 breast cancer cells, where it was found to significantly reduce cell viability through apoptosis induction pathways.

Mechanism of Action

The mechanism by which Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane exerts its catalytic effects involves several steps:

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Ligand-Based Comparisons

Ligand Systems
  • Phosphine Ligands: Tricyclohexylphosphane (PCy₃): The bulky PCy₃ in the target compound contrasts with smaller phosphines like triphenylphosphane (PPh₃) in [RuCl₂(C₅H₁₄N₂)(PPh₃)₂] (). BINAP and XylSKEWPHOS: Chiral phosphines like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and XylSKEWPHOS in [RuCl₂(BINAP)(DAIPEN)] () enable asymmetric catalysis, whereas PCy₃ lacks chirality, limiting enantioselective applications .
  • Carbene Ligands :
    N-Heterocyclic carbenes (NHCs), as in [RuCl₂(NHC)(benzylidene)] complexes (), provide strong σ-donation, enhancing catalytic activity in olefin metathesis. The target compound’s methylidene ligand may offer similar reactivity but with reduced stability compared to NHCs .

Electronic and Steric Effects

This contrasts with electron-donating groups (e.g., methoxy in DAIPEN ligands; ) that increase electron density at Ru, favoring nucleophilic pathways .

Catalytic and Functional Comparisons

Hydrogenation Catalysts
  • Asymmetric Hydrogenation :
    Chiral Ru complexes like [RuCl₂(BINAP)(DAIPEN)] () achieve >99% enantiomeric excess in ketone reductions. The target compound’s lack of chiral ligands limits its utility here .
  • Antibacterial Activity: Ru(II) complexes with aminooxime ligands () exhibit strong antibiofilm activity.
Olefin Metathesis

NHC-Ru catalysts (e.g., Grubbs catalysts; ) dominate this field. The target compound’s methylidene ligand and PCy₃ co-ligand resemble structural motifs in metathesis pre-catalysts, but its nitro substituent may deactivate the Ru center compared to NHC systems .

Stability and Reactivity

  • Thermal Stability :
    Bulky PCy₃ enhances thermal stability compared to PPh₃-based complexes (). For example, [RuCl₂(C₅H₁₄N₂)(PPh₃)₂] decomposes above 120°C, while PCy₃ analogs may withstand higher temperatures .
  • Solubility : The nitro and isopropoxy groups improve solubility in polar aprotic solvents (e.g., DMF, acetone) relative to purely hydrocarbon-soluble analogs like [RuCl₂(XylSKEWPHOS)(DPEN)] () .

Biological Activity

Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane is a complex ruthenium compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a ruthenium center coordinated with a nitro-substituted phenyl ligand and tricyclohexylphosphane. The presence of the nitro group is significant as it can influence the electron density and reactivity of the compound.

  • Photodynamic Therapy (PDT) :
    • Ruthenium complexes, including this compound, have been studied for their ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly useful in photodynamic therapy for cancer treatment, where localized light exposure can activate the compound to induce cell death in cancerous tissues .
  • Antimicrobial Activity :
    • The compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell membranes and inducing oxidative stress through ROS production upon light irradiation .

In Vitro Studies

  • Cytotoxicity : Studies indicate that dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium exhibits cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range. This suggests a potent ability to inhibit cell proliferation upon activation .
  • Bacterial Inactivation : The compound has shown significant phototoxic effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The photodynamic activity was enhanced under conditions simulating the human airway environment, making it a promising candidate for treating infections in cystic fibrosis patients .

Case Studies

  • Cancer Treatment : A study highlighted the use of ruthenium complexes in targeting DNA within cancer cells. The enhanced cellular uptake and localization in the nucleus led to increased DNA damage upon light exposure, indicating a potential for effective cancer therapies utilizing this compound .
  • Antimicrobial Applications : Research demonstrated that the compound could effectively reduce bacterial viability in biofilm models, which are notoriously difficult to treat with standard antibiotics. This finding underscores its potential as a novel antimicrobial agent .

Data Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Mechanism of Action
Cancer Cell LinesHeLaLow micromolarDNA damage via ROS generation
Gram-positive BacteriaStaphylococcus aureusNot specifiedMembrane disruption and oxidative stress
Gram-negative BacteriaPseudomonas aeruginosaNot specifiedMembrane disruption and oxidative stress

Q & A

Q. How can researchers integrate this complex into a broader theoretical framework for transition-metal catalysis?

  • Methodological Answer :
  • Mechanistic categorization : Classify reactions (e.g., oxidative addition, ligand-assisted proton transfer) using established kinetic models.
  • Comparative studies : Benchmark against Ru(II) complexes with analogous ligands (e.g., BINAP or XylSKEWPHOS) to identify structure-activity relationships .

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